[1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl](4-methoxyphenyl)methanone
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Overview
Description
1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone: is a complex organic compound that features an indole and isoquinoline moiety. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives . The final step involves coupling the indole and isoquinoline intermediates with a methoxyphenylmethanone derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its indole and isoquinoline moieties are known to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory, anticancer, and antimicrobial properties . Researchers are investigating its potential as a lead compound for new drug development.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, while the isoquinoline moiety can inhibit enzymes like topoisomerases . These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazolinone derivatives: Compounds with a similar isoquinoline structure and known for their antimicrobial activity.
Oxindole derivatives: Compounds formed through the oxidation of indole.
Uniqueness: The uniqueness of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone lies in its combined indole and isoquinoline moieties, which provide a dual mechanism of action. This dual functionality enhances its potential as a therapeutic agent, making it more versatile compared to compounds with only one of these moieties.
Properties
CAS No. |
81810-80-2 |
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Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H20N2O2/c1-29-19-12-10-18(11-13-19)25(28)27-15-14-17-6-2-3-7-20(17)24(27)22-16-26-23-9-5-4-8-21(22)23/h2-16,24,26H,1H3 |
InChI Key |
AXCXHDJZTKWNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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